(S)-6,8-Dimethylchroman-4-amine, also known as (4R)-6,8-dimethyl-3,4-dihydro-2H-chromen-4-amine, is a compound belonging to the chroman family, characterized by a bicyclic structure consisting of a benzene ring fused to a tetrahydrofuran ring. The compound's molecular formula is and it has a molecular weight of 177.24 g/mol. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized from readily available precursors through various chemical methods. Its structure allows for modifications that can lead to derivatives with enhanced properties or activities.
(S)-6,8-Dimethylchroman-4-amine is classified as an amine and a chroman derivative. It falls under the category of organic compounds used in pharmaceutical research and development, particularly for its potential therapeutic applications.
The synthesis of (S)-6,8-Dimethylchroman-4-amine typically involves several steps:
The reaction conditions require careful control of temperature and pH to ensure the desired enantiomer is obtained. Purification techniques such as crystallization or chromatography are utilized to achieve the desired product quality .
The molecular structure of (S)-6,8-Dimethylchroman-4-amine features:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 177.24 g/mol |
| IUPAC Name | (4R)-6,8-dimethyl-3,4-dihydro-2H-chromen-4-amine |
| InChI Key | KMICWNIEVDQIJO-SNVBAGLBSA-N |
| Canonical SMILES | CC1=CC(=C2C(=C1)C(CCO2)N)C |
(S)-6,8-Dimethylchroman-4-amine can undergo various chemical reactions:
Common reagents used in these reactions include:
The compound's stability and reactivity are influenced by the presence of the amine group and the chroman structure, allowing it to participate in various organic reactions while maintaining its integrity under standard laboratory conditions .
(S)-6,8-Dimethylchroman-4-amine has potential applications in several scientific fields:
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.:
CAS No.: